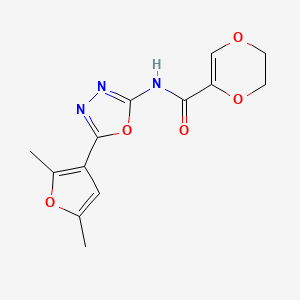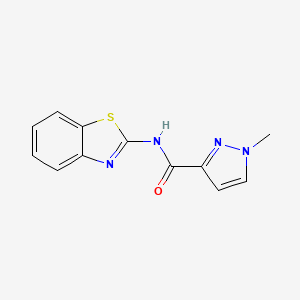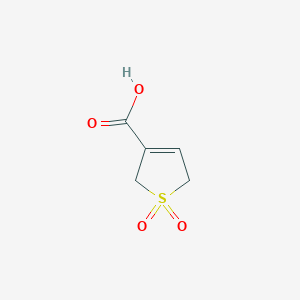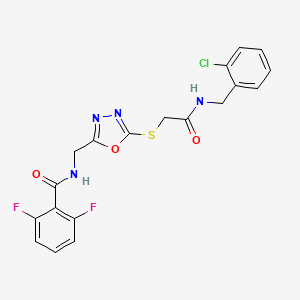
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . The molecule also contains a cyclopropyl group (a three-membered carbon ring), a carboxamide group (a carboxylic acid derivative), and a 2-hydroxy-4-methoxy-2-methylbutyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized via a variety of methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The cyclopropyl group and the 2-hydroxy-4-methoxy-2-methylbutyl group would likely be introduced in separate steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The isoxazole ring is a planar, aromatic ring, which contributes to the stability of the molecule . The cyclopropyl group is a strained ring, which could have implications for the reactivity of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present in the molecule. The isoxazole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in condensation reactions or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of different functional groups. Factors such as polarity, molecular weight, and the presence of aromatic rings and polar functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds related to 5-cyclopropyl-isoxazole derivatives have been synthesized for various research applications, including the study of their chemical properties and reactivity. For instance, the synthesis and characterization of new derivatives have provided insights into their potential biological activities. One study focuses on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, highlighting a methodological approach to creating substances that could have applications in medicinal chemistry due to their in vitro cytotoxic activity against specific cancer cells (Hassan, Hafez, & Osman, 2014).
Herbicidal Activity
A study on N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides demonstrates the application of isoxazole derivatives in agriculture, specifically as herbicides. The research outlines the design, synthesis, and evaluation of these compounds, showing significant inhibition against various weeds. This approach suggests that isoxazole derivatives can be pivotal in developing new, more effective herbicides (Sun, Ji, Wei, & Ji, 2020).
Biological Activity and Drug Development
Isoxazole derivatives are extensively explored for their biological activities, including potential therapeutic applications. For example, some derivatives have been studied for their antitumor properties, demonstrating the broad spectrum of activity against leukemia, which points towards their role in developing new anticancer agents (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984). Another research avenue includes the development of compounds as selective inhibitors for specific enzymes implicated in diseases like Alzheimer's, showcasing the pharmaceutical potential of isoxazole derivatives (Lee, Fan, Huang, Chao, Hsu, Lin, Yeh, Lai, Li, Huang, Yang, & Liou, 2018).
Orientations Futures
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of the compound could be optimized to improve yields and reduce the number of steps or the use of hazardous reagents .
Mécanisme D'action
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is an enzyme that plays a crucial role in the biosynthesis of carotenoids, which are pigments responsible for the coloration in plants .
Mode of Action
The compound acts as an inhibitor of HPPD . It binds to the active sites of HPPD, forming a bidentate interaction with FeII . This interaction prevents the normal functioning of HPPD, thereby inhibiting the biosynthesis of carotenoids .
Biochemical Pathways
By inhibiting HPPD, the compound disrupts the carotenoid biosynthesis pathway . Carotenoids are essential for protecting chlorophyll from photo-oxidative damage. Therefore, their deficiency leads to chlorophyll degradation, causing bleaching symptoms in plants .
Result of Action
The inhibition of carotenoid biosynthesis leads to the bleaching of plants . This is due to the degradation of chlorophyll, which is unprotected in the absence of carotenoids . Some compounds, especially I-17, showed characteristic bleaching symptoms of HPPD herbicides .
Action Environment
The compound is a prodrug and undergoes conversion to the active entity diketonitrile (DKN) in plant and soil . Environmental factors such as soil composition and plant metabolism can influence the conversion process, thereby affecting the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
5-cyclopropyl-N-(2-hydroxy-4-methoxy-2-methylbutyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(17,5-6-18-2)8-14-12(16)10-7-11(19-15-10)9-3-4-9/h7,9,17H,3-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHXIJAEDYNZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=NOC(=C1)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-amino-N-hexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2846164.png)


![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2846167.png)


![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2846172.png)
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)

![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)
![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)


